molecular formula C21H16FN3O B2423896 N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide CAS No. 1436354-24-3

N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide

Cat. No.: B2423896
CAS No.: 1436354-24-3
M. Wt: 345.377
InChI Key: UKTMTDFWKSUGQY-UHFFFAOYSA-N
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Description

The compound “N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide” is a complex organic molecule. It contains a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), a pyridinyl group (a pyridine ring), and an amide group (a carbonyl group attached to a nitrogen atom). The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of the cyano, fluorophenyl, pyridinyl, and amide groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups and potential for hydrogen bonding might make it soluble in polar solvents .

Scientific Research Applications

Synthetic Chemistry Applications

  • Improvement in Synthesis Methods : Novel approaches for synthesizing related compounds, utilizing safer reagents like thionyl chloride instead of phosgene, have been reported, which could be relevant for the synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide. These methods aim to improve yield and reaction conditions (Lin Xue, 2013).
  • Catalysis for Chemical Synthesis : Research on palladium-catalyzed cascade reactions highlights the development of complex molecules with potential relevance to the synthesis of this compound, showing how selective synthesis techniques can be applied to create structurally similar compounds (Wenzhang Xiong et al., 2019).

Pharmacological Applications

  • Receptor Ligand Development : Studies on compounds with structural similarities to this compound have explored their potential as receptor ligands, including selective antagonists for κ opioid receptors and sigma receptors. These findings suggest possible applications in developing new therapeutic agents (C. Mitch et al., 2011); (S. Ogawa et al., 1994).

Materials Science

  • Fluorescent Materials : Research on homoleptic cyclometalated iridium complexes with potential relevance to the structural motifs in this compound has shown applications in creating highly efficient red phosphorescent materials for use in organic light-emitting diodes (OLEDs). This highlights the compound's potential application in materials science, particularly in the development of emissive materials (A. Tsuboyama et al., 2003).

Anticancer Research

  • Antitumor Activity : Novel pyrimidinyl pyrazole derivatives structurally related to this compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. These studies reveal the potential of such compounds in cancer treatment, providing a foundation for further exploration of this compound derivatives as anticancer agents (H. Naito et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new compound, further studies would likely be needed to fully understand its properties and potential applications .

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c1-14-15(19-11-4-5-12-24-19)8-6-9-16(14)21(26)25-20(13-23)17-7-2-3-10-18(17)22/h2-12,20H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMTDFWKSUGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)NC(C#N)C2=CC=CC=C2F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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